

An In-depth Technical Guide to the Physical and Chemical Properties of Picraline

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Compound of Interest

Compound Name: *Picraline*

Cat. No.: *B586500*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraline is a naturally occurring indole alkaloid found in various plant species, notably from the family Apocynaceae. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Picraline**, its biological activities, and standard experimental methodologies for its analysis. The information is curated to support research, drug discovery, and development activities involving this compound.

Chemical and Physical Properties

Picraline is a complex heterocyclic organic molecule. Its core structure and functional groups contribute to its distinct physicochemical characteristics.

General Properties

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₅	--INVALID-LINK--
Molecular Weight	410.5 g/mol	--INVALID-LINK--
Appearance	Powder	--INVALID-LINK--
IUPAC Name	(16R)-17-(Acetoxy)-2 α ,5 α -epoxy-1,2-dihydroakuammilan-16-carboxylic acid methyl ester	--INVALID-LINK--

Physicochemical Data

The following table summarizes key quantitative physicochemical properties of **Picraline**. It is important to note that some of these values are predicted based on computational models and may vary from experimentally determined values.

Property	Value	Method	Source
Melting Point	160-162 °C	Predicted	--INVALID-LINK--
Boiling Point	548.0 \pm 50.0 °C	Predicted	--INVALID-LINK--
pKa	3.89 \pm 0.40	Predicted	--INVALID-LINK--

Solubility

Picraline exhibits solubility in a range of organic solvents, which is a critical consideration for its extraction, purification, and formulation.

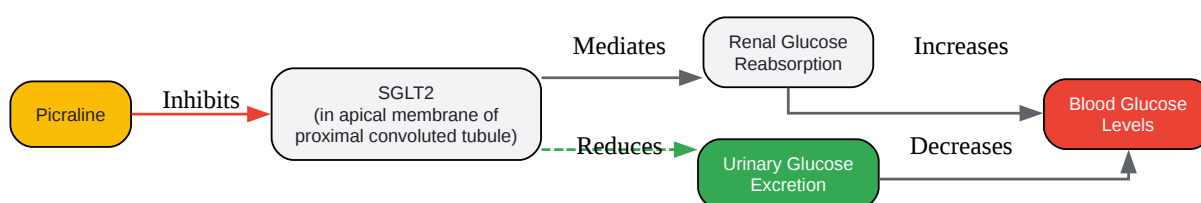
Solvent	Solubility	Source
Chloroform	Soluble	--INVALID-LINK--
Dichloromethane	Soluble	--INVALID-LINK--
Ethyl Acetate	Soluble	--INVALID-LINK--
Dimethyl Sulfoxide (DMSO)	Soluble	--INVALID-LINK--
Acetone	Soluble	--INVALID-LINK--

Biological Activity and Signaling Pathways

Picraline has been identified as a bioactive molecule with the potential to interact with multiple biological targets, suggesting a complex pharmacological profile.

Sodium-Glucose Cotransporter (SGLT) Inhibition

Picraline and its derivatives have been reported to exhibit potent inhibitory activity against Sodium-Glucose Cotransporters (SGLTs). SGLTs are responsible for glucose reabsorption in the kidneys, and their inhibition is a therapeutic strategy for managing type 2 diabetes. The general signaling pathway for SGLT2 inhibitors involves the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.



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General signaling pathway for SGLT2 inhibition.

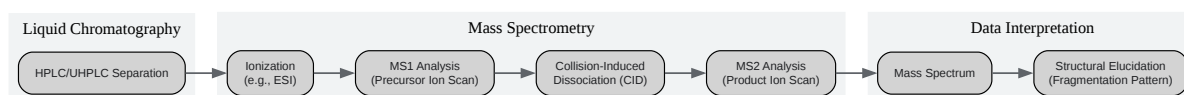
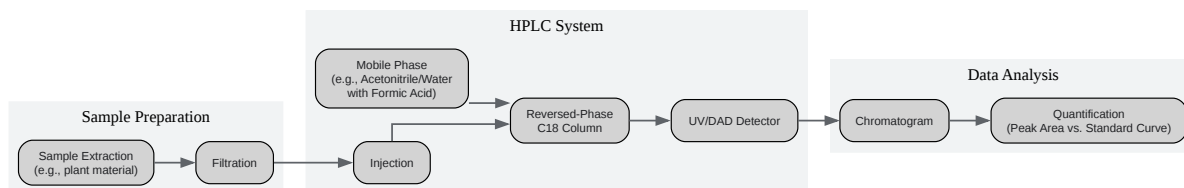
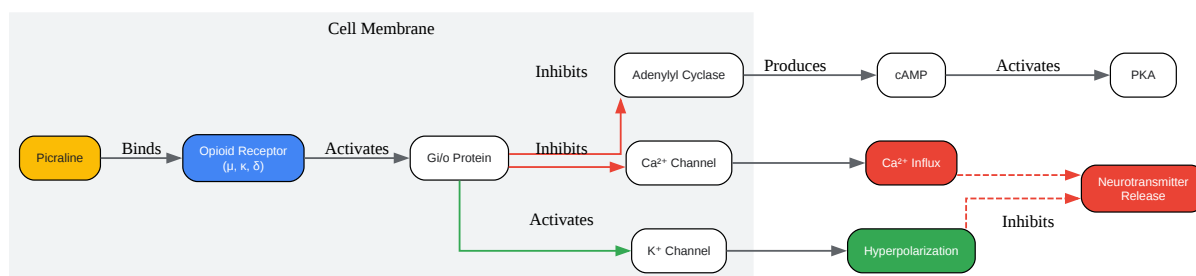
Opioid Receptor Agonism

Picraline has also been shown to target opioid receptors, exhibiting binding affinities for μ (mu), κ (kappa), and δ (delta) opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that mediate analgesia and other central nervous system effects. The binding of an agonist like **Picraline** to these receptors initiates a downstream signaling cascade.

Binding Affinities (K_i):

- μ -opioid receptor (μ OR): 132 μ M
- κ -opioid receptor (κ OR): 2.38 μ M
- δ -opioid receptor (δ OR): 98.8 μ M

The following diagram illustrates a generalized signaling pathway for opioid receptors. The specific downstream effects of **Picraline** on each component of this pathway require further investigation.



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